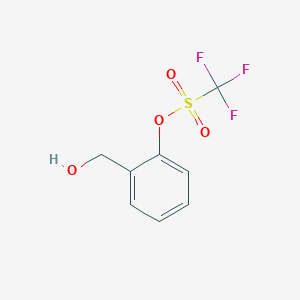![molecular formula C9H8N2O4S B14304463 Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate CAS No. 114675-88-6](/img/structure/B14304463.png)
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and an iminoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate typically involves the reaction of 2-nitrothiophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-nitrothiophenol attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate: Characterized by the presence of a nitrophenyl group, a sulfanyl group, and an iminoacetate moiety.
Methyl {[(2-aminophenyl)sulfanyl]imino}acetate: Similar structure but with an amino group instead of a nitro group.
Methyl {[(2-chlorophenyl)sulfanyl]imino}acetate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrophenyl and sulfanyl groups makes this compound a versatile intermediate in organic synthesis and a valuable molecule for scientific research.
Propiedades
Número CAS |
114675-88-6 |
|---|---|
Fórmula molecular |
C9H8N2O4S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
methyl 2-(2-nitrophenyl)sulfanyliminoacetate |
InChI |
InChI=1S/C9H8N2O4S/c1-15-9(12)6-10-16-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 |
Clave InChI |
DUSBKQCJKYUQQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=NSC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)

![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
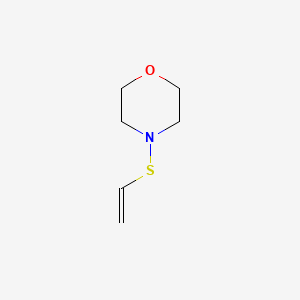
methanone](/img/structure/B14304413.png)
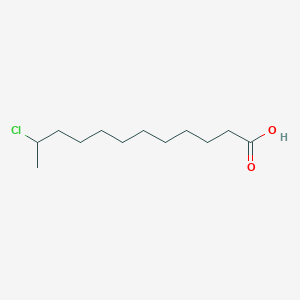
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
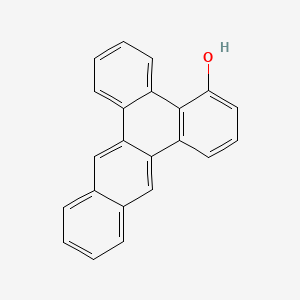
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
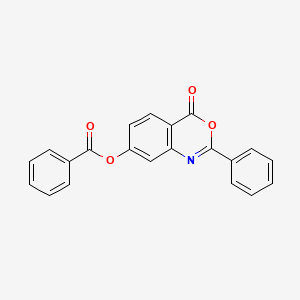
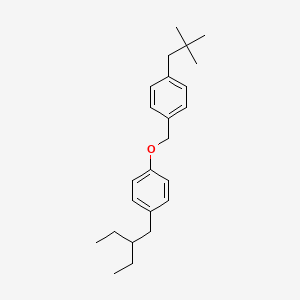
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
